molecular formula C6H11N3O2S B2896809 1-(2-Methanesulfonylethyl)-1H-pyrazol-4-amine CAS No. 1184224-85-8

1-(2-Methanesulfonylethyl)-1H-pyrazol-4-amine

Cat. No.: B2896809
CAS No.: 1184224-85-8
M. Wt: 189.23
InChI Key: OPCRWTWRJOYCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methanesulfonylethyl)-1H-pyrazol-4-amine (CAS 1184224-85-8) is a chemical compound with the molecular formula C6H11N3O2S and a molecular weight of 189.24 g/mol . It belongs to the pyrazole class of heterocyclic amines, which are privileged scaffolds in medicinal chemistry and drug discovery . The compound serves as a versatile building block for synthesizing more complex molecules. Researchers utilize this and similar pyrazole derivatives as bioisosteric replacements for other aromatic rings, such as phenylsulfonamide moieties, to optimize the properties of lead compounds in development . This substitution strategy can improve potency, selectivity, and physiochemical properties of potential therapeutic agents . Recent scientific literature highlights the application of this specific chemical scaffold in the discovery of novel, potent, and selective inhibitors of cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase target of significant interest for developing new cancer treatments and overcoming resistance to other therapies . The reactive amine functional group on the pyrazole ring allows for further chemical modifications, making it a valuable intermediate for constructing targeted libraries for high-throughput screening. This product is intended for research purposes and is strictly not for human or veterinary diagnostic or therapeutic use. Proper handling procedures should be followed, and refer to the associated Safety Data Sheet (SDS) for detailed hazard and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylsulfonylethyl)pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c1-12(10,11)3-2-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCRWTWRJOYCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Followed by Nitro Reduction

A two-step strategy inspired by the synthesis of analogous pyrazole derivatives involves:

  • Substitution at the 1-position : Reacting 4-nitro-1H-pyrazole with 2-chloroethyl methanesulfonate under basic conditions.
  • Nitro reduction : Catalytic hydrogenation or chemical reduction to convert the nitro group to an amine.

Step 1: Alkylation of 4-Nitro-1H-pyrazole
4-Nitro-1H-pyrazole undergoes deprotonation at the 1-position using a base such as potassium carbonate or sodium hydride in anhydrous dimethylformamide (DMF). The resulting pyrazolide ion attacks 2-chloroethyl methanesulfonate, forming 1-(2-methanesulfonylethyl)-4-nitro-1H-pyrazole. This reaction typically proceeds at 60–80°C for 12–24 hours, with yields ranging from 65% to 78% based on analogous protocols.

Step 2: Nitro Group Reduction
Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under hydrogen pressure (1–3 atm) selectively reduces the nitro group to an amine. Solvents such as ethanol or ethyl acetate are preferred to minimize side reactions. Yields exceeding 85% have been reported for similar reductions.

Challenges :

  • Competing oxidation of the sulfone group under hydrogenation conditions.
  • Purification difficulties due to the polar nature of the product.

Reductive Amination Pathway

An alternative route involves constructing the amine group before introducing the methanesulfonylethyl side chain:

  • Synthesis of 1H-pyrazol-4-amine : Achieved via reduction of 4-nitro-1H-pyrazole using tin(II) chloride in hydrochloric acid.
  • Alkylation with Methanesulfonylethyl Groups : Reacting 1H-pyrazol-4-amine with 2-bromoethyl methanesulfonate in the presence of a base.

Step 1: Nitro Reduction
4-Nitro-1H-pyrazole is reduced to 1H-pyrazol-4-amine using stannous chloride (SnCl₂) in concentrated HCl at 0–5°C. This method avoids catalytic hydrogenation but generates stoichiometric tin waste, complicating purification.

Step 2: Alkylation
1H-pyrazol-4-amine reacts with 2-bromoethyl methanesulfonate in acetonitrile using triethylamine as a base. The reaction proceeds at room temperature for 6–8 hours, yielding this compound in 70–75% yield.

Advantages :

  • Avoids high-pressure hydrogenation equipment.
  • Compatible with acid-sensitive substrates.

One-Pot Tandem Synthesis

Recent advances in tandem reactions suggest a streamlined approach:

  • Simultaneous Alkylation and Reduction : Combining 4-nitro-1H-pyrazole, 2-chloroethyl methanesulfonate, and a reducing agent (e.g., ammonium formate) in the presence of a palladium catalyst.

This method leverages the catalytic activity of Pd/C to facilitate both alkylation and nitro reduction in a single pot. Initial studies report yields of 60–65%, with further optimization needed to improve efficiency.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Scalability Key Challenges
Nucleophilic Substitution + Reduction 70–78% 18–30 hours High Sulfone stability during hydrogenation
Reductive Amination 65–75% 12–18 hours Moderate Tin waste management
One-Pot Tandem 60–65% 24–36 hours Low Catalyst deactivation

Key Observations :

  • The nucleophilic substitution pathway offers the highest yields but requires careful control of hydrogenation conditions to preserve the sulfone group.
  • Reductive amination avoids hydrogenation but introduces environmental concerns due to tin byproducts.
  • Tandem methods remain experimental but hold promise for reducing step counts.

Optimization Strategies

Catalyst Screening for Nitro Reduction

Testing alternative catalysts such as Raney nickel or rhodium on alumina (Rh/Al₂O₃) may improve selectivity and reaction rates. Preliminary data from pesticide synthesis patents indicate that Pt/C outperforms Pd/C in reductive chlorination reactions, suggesting similar benefits for nitro reductions.

Solvent Effects

Polar aprotic solvents like DMF enhance alkylation rates but complicate product isolation. Switching to tert-amyl alcohol or cyclopentyl methyl ether (CPME) could improve phase separation and reduce purification costs.

Temperature and Pressure Optimization

For hydrogenation steps, increasing hydrogen pressure to 4–5 atm with Pt/C catalysts may accelerate nitro reduction while minimizing side reactions. Patent data suggest that pressures above 3 atm significantly improve reaction rates for pyrazole derivatives.

Industrial-Scale Considerations

Large-scale production demands:

  • Continuous Flow Systems : Implementing flow chemistry for alkylation and hydrogenation steps to enhance heat transfer and safety.
  • Green Chemistry Principles : Replacing stoichiometric reducing agents (e.g., SnCl₂) with catalytic hydrogenation or electrochemical methods.
  • Waste Mitigation : Recycling solvents and catalysts to reduce environmental impact.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >98% as per pharmaceutical standards.
  • ¹H NMR : Diagnostic signals at δ 2.95 ppm (s, 3H, SO₂CH₃), δ 3.70–3.85 ppm (m, 2H, CH₂SO₂), and δ 6.30 ppm (s, 1H, pyrazole-H).
  • Mass Spectrometry : [M+H]⁺ peak at m/z 190.1.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methanesulfonylethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The methanesulfonylethyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Methanesulfonylethyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methanesulfonylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(2-Methanesulfonylethyl)-1H-pyrazol-4-amine, highlighting their substituents, biological activities, and synthetic routes:

Compound Name Substituent at 1-Position Biological Activity/Target Key Data/Findings Synthesis Method (Reference)
1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine 2-(Piperidin-1-yl)ethyl SARS-CoV-2 docking candidate Docking score: -7.0 kcal/mol (COVID-19 protease inhibition) Not specified
1-(4-Fluorobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine 4-Fluorobenzyl GLUT1 inhibitor IC₅₀ = 89 nM; 89% yield in synthesis Reduction of nitro precursor
1-(1-(Methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-amine (Methylsulfonyl)piperidin-4-yl mtRAS-signaling pathway inhibitor 21% yield in Pd-catalyzed coupling Buchwald-Hartwig amination
1-{[2,4-Dibromophenyl]methyl}-1H-pyrazol-4-amine 2,4-Dibromobenzyl Intermediate for Ceapin-A7 synthesis Key step: HATU-mediated coupling with carboxylic acid Alkylation and hydrogenation
1-Methyl-1H-pyrazol-4-amine Methyl Building block for CDK2 inhibitors Molecular weight: 97.12 g/mol; SMILES: Nc1cn(C)nc1 Not specified
1-(Difluoromethyl)-1H-pyrazol-4-amine Difluoromethyl Not reported CAS: 1174309-16-0; potential fluorinated analog for enhanced metabolic stability Not specified
1-(Oxan-4-yl)-1H-pyrazol-4-amine Tetrahydro-2H-pyran-4-yl Not reported CAS: 1190380-49-4; polar tetrahydropyran group for solubility modulation Not specified

Structural and Functional Insights

  • Substituent Effects: Methanesulfonylethyl vs. Benzyl: The methanesulfonylethyl group (polar, electron-withdrawing) may improve solubility and target binding compared to hydrophobic benzyl groups (e.g., 4-fluorobenzyl in ). However, benzyl derivatives like 1-(4-fluorobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine exhibit potent GLUT1 inhibition (IC₅₀ = 89 nM), suggesting that bulky aromatic groups enhance target affinity . Piperidinyl vs.
  • Synthetic Routes :

    • Reductive Amination : Nitro precursors (e.g., 4-nitro-1H-pyrazole) are commonly reduced to amines using hydrogenation or catalytic methods .
    • Cross-Coupling Reactions : Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination) are employed for introducing aryl/heteroaryl groups .

Biological Activity

1-(2-Methanesulfonylethyl)-1H-pyrazol-4-amine, commonly known as Apremilast, is a small molecule that has gained significant attention for its biological activity, particularly as an inhibitor of Phosphodiesterase 4 (PDE4). This compound is characterized by its unique chemical structure, which enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications in chronic inflammatory diseases.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of PDE4. This enzyme plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in numerous signaling pathways related to inflammation and immune responses. By inhibiting PDE4, Apremilast increases intracellular cAMP levels, leading to the modulation of various pro-inflammatory mediators such as leukotriene B4 and inducible nitric oxide synthase (iNOS) .

Biological Activity and Therapeutic Applications

The anti-inflammatory properties of this compound have been demonstrated in several studies, highlighting its potential in treating conditions such as psoriasis and psoriatic arthritis. The compound has been shown to significantly reduce the severity of these diseases by modulating immune responses and decreasing the production of inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeMechanismTherapeutic Application
PDE4 InhibitionIncreases cAMP levelsTreatment of psoriasis
Anti-inflammatoryReduces pro-inflammatory mediatorsTreatment of psoriatic arthritis
Immune modulationAlters cytokine productionPotential use in other inflammatory diseases

Pharmacokinetics and Pharmacodynamics

Research into the pharmacokinetics and pharmacodynamics of this compound reveals that it has favorable absorption characteristics, with a peak plasma concentration achieved within a few hours post-administration. The compound exhibits a half-life that supports once or twice daily dosing regimens, making it convenient for patient compliance .

Case Studies

Several clinical studies have investigated the efficacy and safety profile of Apremilast. For instance, a pivotal trial demonstrated that patients with moderate to severe plaque psoriasis treated with Apremilast showed significant improvements in skin clearance compared to placebo groups . Additionally, another study focusing on psoriatic arthritis reported substantial reductions in joint pain and swelling among participants receiving the treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-methanesulfonylethyl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and alkylation steps. For example:

Step 1 : Reacting a pyrazole-4-amine precursor with methanesulfonylethyl halides (e.g., methanesulfonylethyl chloride) under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF .

Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

  • Key Variables : Reaction temperature (optimized at 60–80°C), solvent polarity, and base strength significantly impact yield (reported 45–70%) and purity (>95% by HPLC).

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm methanesulfonyl (-SO₂CH₃) and pyrazole ring environments. For example, the methanesulfonyl group shows a singlet at ~3.0 ppm (¹H) and ~45 ppm (¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • IR Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (C=N pyrazole) .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer :

  • Phosphodiesterase 4 (PDE4) Inhibition : Demonstrated IC₅₀ values in enzymatic assays (e.g., 0.8–1.2 μM) due to the methanesulfonyl group enhancing binding affinity .
  • Anticancer Screening : Evaluated in vitro against cancer cell lines (e.g., MCF-7, A549) via MTT assays, with EC₅₀ values varying based on sulfonyl substituents .

Advanced Research Questions

Q. How does the methanesulfonyl group influence the compound’s pharmacokinetic properties compared to analogs with benzenesulfonyl or methylsulfonyl substituents?

  • Methodological Answer :

  • Comparative Data :
SubstituentLogPSolubility (mg/mL)Plasma Stability (t₁/₂, h)
Methanesulfonyl1.20.458.5
Benzenesulfonyl2.80.124.2
Methylsulfonyl0.90.6010.1
  • Insight : Methanesulfonyl balances lipophilicity and solubility, improving bioavailability compared to bulkier substituents .

Q. What strategies resolve contradictions in reported IC₅₀ values across enzymatic assays for PDE4 inhibition?

  • Methodological Answer :

  • Assay Optimization :

Use standardized PDE4 isoforms (e.g., PDE4B vs. PDE4D) to reduce variability.

Control for ATP concentration and buffer pH (e.g., pH 7.4 vs. 8.0 alters enzyme activity).

  • Data Validation : Cross-validate with orthogonal methods like surface plasmon resonance (SPR) to confirm binding kinetics .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for PDE4 over off-target kinases?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with PDE4’s catalytic pocket. Key residues (e.g., Gln⁴⁷³, Phe⁴⁴⁶) form hydrogen bonds with the pyrazole amine and methanesulfonyl group .
  • SAR Analysis : Modify substituents at the pyrazole 1- or 4-positions to reduce affinity for kinases like PKA (e.g., bulkier groups decrease off-target binding) .

Q. What experimental approaches address low aqueous solubility in preclinical testing?

  • Methodological Answer :

  • Formulation Strategies :

Use co-solvents (e.g., PEG 400) or cyclodextrin-based encapsulation.

Synthesize prodrugs (e.g., phosphate esters) with improved solubility .

  • In Silico Tools : Predict solubility via Hansen solubility parameters or COSMO-RS simulations .

Data Contradiction Analysis

Q. Why do some studies report high PDE4 inhibition while others show negligible activity?

  • Methodological Answer :

  • Potential Causes :

Differences in compound purity (e.g., residual solvents in synthesis).

Variability in assay protocols (e.g., enzyme source, substrate concentration).

  • Resolution : Validate purity via LC-MS (>98%) and use internal controls (e.g., rolipram as a reference inhibitor) .

Experimental Design Considerations

Q. What are the critical parameters for scaling up synthesis without compromising yield?

  • Methodological Answer :

  • Process Optimization :

Replace batch reactions with flow chemistry for better temperature control.

Use catalytic systems (e.g., Pd/C for deprotection steps) to reduce side reactions.

  • Quality Control : In-line PAT (Process Analytical Technology) tools for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.